5-Bromo-N-ethyl-2-nitroaniline chemical properties
5-Bromo-N-ethyl-2-nitroaniline chemical properties
An In-depth Technical Guide to 5-Bromo-N-ethyl-2-nitroaniline: Properties, Synthesis, and Applications
Introduction
5-Bromo-N-ethyl-2-nitroaniline is a substituted nitroaniline derivative that serves as a crucial building block in synthetic organic chemistry. Its unique arrangement of functional groups—a secondary amine, a nitro group, and a bromine atom on an aromatic ring—provides multiple reaction sites, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and applications, with a particular focus on its emerging role in drug discovery as a building block for protein degraders.[1]
Physicochemical and Spectroscopic Properties
The fundamental properties of 5-Bromo-N-ethyl-2-nitroaniline are summarized below. These characteristics are essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 813448-98-5 | [1] |
| Molecular Formula | C₈H₉BrN₂O₂ | [1] |
| Molecular Weight | 245.07 g/mol | |
| Purity | Typically ≥95-97% | [1] |
| Storage Conditions | Room temperature, in a dark, inert atmosphere | [1][2] |
Spectroscopic Signature Analysis
While specific spectra are proprietary to suppliers, the structure of 5-Bromo-N-ethyl-2-nitroaniline allows for the prediction of its key spectroscopic features, which are vital for identity confirmation and purity assessment.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the three different substituents. The ethyl group would present as a quartet for the methylene (-CH₂) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The N-H proton would likely appear as a broad signal.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display eight distinct carbon signals corresponding to the six aromatic carbons and the two carbons of the ethyl group. The positions of the aromatic signals are dictated by the electron-withdrawing nitro group and bromine, and the electron-donating ethylamino group.
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IR (Infrared) Spectroscopy: Key absorption bands would be expected for the N-H stretch (around 3400 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), aliphatic C-H stretches (~2970, ~2870 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis and Reactivity
Plausible Synthetic Pathway
While specific industrial synthesis routes for 5-Bromo-N-ethyl-2-nitroaniline are not publicly detailed, a logical synthetic approach can be devised from common starting materials based on established organic chemistry principles. A common strategy involves the modification of a simpler aniline precursor.
Caption: Key reactive sites on the 5-Bromo-N-ethyl-2-nitroaniline molecule.
Applications in Drug Development and Research
The primary utility of 5-Bromo-N-ethyl-2-nitroaniline in advanced research lies in its role as a versatile chemical intermediate.
Protein Degrader Building Block
Commercial suppliers explicitly categorize this compound as a "Protein Degrader Building Block". [1]This points to its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or similar technologies. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They typically consist of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. 5-Bromo-N-ethyl-2-nitroaniline can be elaborated through reactions at its three key sites (amine, nitro group, and bromine) to form fragments of these complex molecules.
Scaffold for Bioactive Compounds
Nitroaromatic compounds are a well-established class of molecules with a wide range of biological activities, including antimicrobial, antineoplastic, and antiparasitic properties. [3][4]The biological activity is often linked to the in-vivo reduction of the nitro group to reactive intermediates that can induce cellular damage in pathogens. [4]Halogenated anilines are also common pharmacophores. The combination of these features in 5-Bromo-N-ethyl-2-nitroaniline makes it an attractive starting point for medicinal chemistry campaigns aimed at discovering new therapeutic agents. [3]
Exemplary Experimental Protocols
The following protocols are representative examples of how 5-Bromo-N-ethyl-2-nitroaniline would be handled and transformed in a laboratory setting.
Protocol 1: General Procedure for ¹H NMR Analysis
Trustworthiness: This protocol follows standard procedures for ensuring accurate structural elucidation by NMR.
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Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-N-ethyl-2-nitroaniline and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
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Data Acquisition: Acquire the spectrum at room temperature. A standard proton experiment should be sufficient.
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Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.
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Analysis: Integrate the signals to determine proton ratios and analyze the coupling patterns (multiplicities) to confirm the connectivity of the molecule.
Protocol 2: Reduction of the Nitro Group to an Amine
Expertise & Experience: This protocol uses tin(II) chloride, a classic and reliable reagent for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities like halogens.
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Bromo-N-ethyl-2-nitroaniline (1.0 eq) in ethanol.
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Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the solution.
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Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8).
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, 4-bromo-N¹-ethylbenzene-1,2-diamine, can be further purified by column chromatography if necessary.
Safety and Handling
While a specific safety data sheet for 5-Bromo-N-ethyl-2-nitroaniline should be consulted, data for the closely related 5-Bromo-2-nitroaniline provides a strong indication of its hazard profile. [5]
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GHS Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. [5]It is also expected to cause skin and serious eye irritation. [5]* Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
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Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents. [2][6]
Conclusion
5-Bromo-N-ethyl-2-nitroaniline is more than a simple chemical; it is a strategically designed building block for modern chemical synthesis. Its value is particularly evident in the field of drug discovery, where its multiple functional handles allow for the efficient construction of complex and potentially bioactive molecules, including next-generation protein degraders. A thorough understanding of its properties, reactivity, and handling is paramount for any researcher aiming to leverage its synthetic potential.
References
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CP Lab Safety. N-Ethyl 5-bromo-2-nitroaniline, min 97%, 25 grams. [Link]
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PubChem. 5-Bromo-N-isopropyl-2-nitroaniline. [Link]
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MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
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ResearchGate. Aromatic Nitro and Amino Compounds. [Link]
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Wikipedia. 2-Nitroaniline. [Link]
- Google Patents. Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
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PubChem. 5-Bromo-2-nitroaniline. [Link]
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Carl ROTH. Safety Data Sheet: 2-Nitroaniline. [Link]
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MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
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ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
Sources
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- 2. 5228-61-5|5-Bromo-2-nitroaniline|BLD Pharm [bldpharm.com]
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- 4. researchgate.net [researchgate.net]
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